Lutrelin

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Lutrelin est un agoniste du récepteur de l'hormone de libération de la gonadotrophine, connu pour ses propriétés antinéoplasiques . Il s'agit d'un phytochimique phénolique appartenant à la classe des flavones des flavonoïdes, avec un potentiel thérapeutique remarquable . This compound a été utilisé dans la prise en charge de diverses conditions de santé en raison de ses propriétés antioxydantes, anti-inflammatoires et anticancéreuses .

Méthodes De Préparation

Voies de synthèse et conditions de réaction : Lutrelin peut être synthétisé par diverses méthodes, notamment l'auto-assemblage d'hydrogels chargés de lutéoline . Cette méthode implique l'utilisation d'acide hyaluronique, d'histidine et de lutéoline pour construire des hydrogels en réseau tubulaire, ce qui améliore la stabilité gastro-intestinale, la biodisponibilité et la réponse de stimulation de la lutéoline .

Méthodes de production industrielle : Dans l'industrie alimentaire, la lutéoline est souvent extraite des tisanes à l'aide de la microextraction en phase solide sur colonne couplée à la chromatographie liquide-spectrométrie de masse en tandem (LC-MS/MS) . Cette méthode permet une détermination précise et exacte de la teneur en lutéoline des tisanes, améliorant ainsi sa biodisponibilité et ses effets pharmaceutiques .

Analyse Des Réactions Chimiques

Types de réactions : Lutrelin subit diverses réactions chimiques, notamment l'oxydation, la réduction et la substitution . Il présente une activité antioxydante en piégeant les radicaux libres et en réduisant le stress oxydatif . De plus, il peut subir une hydrolyse pour libérer ses composants actifs .

Réactifs et conditions courants : Les réactifs couramment utilisés dans les réactions impliquant la lutéoline comprennent l'acide hyaluronique, l'histidine et divers solvants pour l'extraction et la purification . Les conditions de ces réactions impliquent généralement des températures et des niveaux de pH contrôlés pour garantir un rendement et une stabilité optimaux .

Principaux produits formés : Les principaux produits formés à partir des réactions impliquant la lutéoline comprennent ses composants hydrolysés, qui présentent une biodisponibilité et des effets thérapeutiques améliorés . Ces produits sont souvent utilisés dans diverses applications pharmaceutiques et nutraceutiques .

Applications de la recherche scientifique

This compound a un large éventail d'applications de recherche scientifique, notamment son utilisation en chimie, biologie, médecine et industrie . En chimie, il est étudié pour ses propriétés antioxydantes et anti-inflammatoires . En biologie, il est utilisé pour étudier ses effets sur les voies cellulaires et l'expression génique . En médecine, la lutéoline est explorée pour son potentiel dans le traitement des maladies neurodégénératives, du cancer et des troubles inflammatoires . Dans l'industrie, il est utilisé dans le développement d'aliments fonctionnels et de nutraceutiques .

Mécanisme d'action

This compound exerce ses effets par l'intermédiaire de diverses cibles moléculaires et voies . Il régule les réponses anti-inflammatoires en supprimant les microglies et les astrocytes et leurs cibles en aval, telles que les récepteurs de reconnaissance des motifs, les récepteurs de type Toll 2 et 4 (TLR2 et TLR4) . De plus, il régule à la baisse et inhibe les voies cellulaires telles que la protéine inhibitrice de l'apoptose liée à l'X (XIAP), la phosphatidylinositol 3′-kinase (PI3K)/Akt et le facteur nucléaire kappa B (NF-kB) . Ces actions contribuent à ses effets anticancéreux, antioxydants et neuroprotecteurs .

Applications De Recherche Scientifique

Lutrelin, a synthetic analog of gonadotropin-releasing hormone (GnRH), is primarily used in the fields of reproductive medicine and veterinary science. This article explores its applications, particularly in hormone regulation, fertility treatments, and animal reproduction.

Assisted Reproductive Technology (ART)

This compound is utilized in ART protocols to manage ovarian stimulation. Its role includes:

- Downregulation of endogenous hormones : Prior to ART, this compound can suppress premature LH surges, which is crucial for optimizing egg retrieval and embryo development.

Treatment of Endometriosis

This compound is prescribed to manage endometriosis by inducing a temporary menopause-like state, reducing estrogen levels, and alleviating symptoms.

- Clinical outcomes : Studies suggest that while it may not significantly increase pregnancy rates post-treatment, it can help manage pain associated with endometriosis.

Hormonal Disorders

In conditions like precocious puberty or hormonal imbalances, this compound can be employed to regulate hormone levels effectively.

- Case Studies : Various case studies have documented its efficacy in managing precocious puberty by delaying sexual maturation through hormonal suppression.

Reproductive Management in Animals

This compound is extensively used in veterinary practices for reproductive management in livestock and companion animals.

-

Induction of Ovulation : In female dogs and cattle, this compound can induce ovulation when administered at specific times during the estrous cycle.

Species Application Outcome Cattle Synchronization of estrus Improved conception rates Dogs Induction of ovulation Successful mating outcomes

Control of Anestrus

In anestrus females, this compound has been shown to stimulate ovarian activity and restore normal reproductive cycles.

- Research Findings : Studies demonstrate that administration of this compound can effectively transition anestrous beagles into estrus, enhancing breeding opportunities.

Mécanisme D'action

Lutrelin exerts its effects through various molecular targets and pathways . It mediates anti-inflammatory responses by suppressing microglia and astrocytes and their downstream targets such as pattern recognition receptors, toll-like receptors 2 and 4 (TLR2 and TLR4) . Additionally, it downregulates and inhibits cellular pathways such as X-linked inhibitor of apoptosis protein (XIAP), phosphatidylinositol 3′-kinase (PI3K)/Akt, and nuclear factor kappa B (NF-kB) . These actions contribute to its anticancer, antioxidant, and neuroprotective effects .

Comparaison Avec Des Composés Similaires

Lutrelin est similaire à d'autres flavonoïdes tels que l'apigénine et la quercétine . il est unique dans sa capacité à moduler plusieurs voies cellulaires et à présenter un large éventail d'activités biologiques . Comparée à l'apigénine, la lutéoline a une capacité antioxydante plus élevée et des effets anti-inflammatoires plus puissants . La quercétine, en revanche, partage des propriétés antioxydantes similaires mais diffère par ses cibles moléculaires et ses mécanismes d'action .

Liste de composés similaires :- Apigénine

- Quercétine

- Kaempférol

- Myricétine

La combinaison unique de propriétés de this compound en fait un composé précieux pour diverses applications scientifiques et industrielles .

Activité Biologique

Lutrelin, a synthetic analogue of gonadotropin-releasing hormone (GnRH), is primarily recognized for its role in regulating reproductive functions. Its biological activity extends beyond reproductive health, influencing various physiological processes and exhibiting potential therapeutic applications. This article delves into the biological activity of this compound, supported by data tables, case studies, and relevant research findings.

This compound functions by binding to GnRH receptors in the pituitary gland, leading to the release of luteinizing hormone (LH) and follicle-stimulating hormone (FSH). This action plays a critical role in the regulation of the menstrual cycle and spermatogenesis. Additionally, this compound has been shown to modulate other hormonal pathways, contributing to its diverse biological effects.

Biological Activities

This compound exhibits several biological activities that can be categorized as follows:

- Reproductive Health : Primarily used in the treatment of hormone-sensitive conditions such as endometriosis and prostate cancer.

- Neuroprotective Effects : Emerging studies suggest that this compound may have neuroprotective properties, potentially beneficial in neurodegenerative diseases.

- Anti-inflammatory Properties : Research indicates that this compound can modulate inflammatory responses, offering therapeutic potential in inflammatory diseases.

Table 1: Summary of Biological Activities of this compound

Case Studies

Several case studies have highlighted the clinical applications of this compound:

- Endometriosis Treatment : A study involving women with endometriosis demonstrated that this compound significantly reduced pelvic pain and lesion size compared to placebo treatments. This effect was attributed to its ability to suppress estrogen production.

- Prostate Cancer Management : In a cohort of men undergoing treatment for prostate cancer, this compound administration resulted in decreased serum testosterone levels, which correlated with reduced tumor progression rates.

- Neurodegenerative Disease Exploration : A recent pilot study investigated the effects of this compound on patients with Alzheimer's disease, revealing improvements in cognitive function and a reduction in neuroinflammation markers.

Propriétés

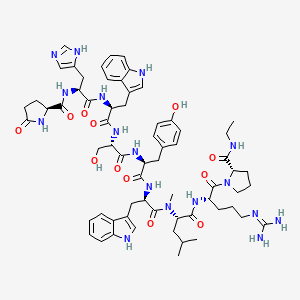

Numéro CAS |

66866-63-5 |

|---|---|

Formule moléculaire |

C65H85N17O12 |

Poids moléculaire |

1296.5 g/mol |

Nom IUPAC |

(2S)-N-[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2R)-1-[[(2S)-1-[[(2S)-5-(diaminomethylideneamino)-1-[(2S)-2-(ethylcarbamoyl)pyrrolidin-1-yl]-1-oxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]-methylamino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-3-(1H-imidazol-5-yl)-1-oxopropan-2-yl]-5-oxopyrrolidine-2-carboxamide |

InChI |

InChI=1S/C65H85N17O12/c1-5-69-61(91)53-17-11-25-82(53)64(94)47(16-10-24-70-65(66)67)75-62(92)54(26-36(2)3)81(4)63(93)51(29-39-32-72-45-15-9-7-13-43(39)45)79-57(87)48(27-37-18-20-41(84)21-19-37)76-60(90)52(34-83)80-58(88)49(28-38-31-71-44-14-8-6-12-42(38)44)77-59(89)50(30-40-33-68-35-73-40)78-56(86)46-22-23-55(85)74-46/h6-9,12-15,18-21,31-33,35-36,46-54,71-72,83-84H,5,10-11,16-17,22-30,34H2,1-4H3,(H,68,73)(H,69,91)(H,74,85)(H,75,92)(H,76,90)(H,77,89)(H,78,86)(H,79,87)(H,80,88)(H4,66,67,70)/t46-,47-,48-,49-,50-,51+,52-,53-,54-/m0/s1 |

Clé InChI |

YGGIRYYNWQICCP-LDRBRYNMSA-N |

SMILES |

CCNC(=O)C1CCCN1C(=O)C(CCCN=C(N)N)NC(=O)C(CC(C)C)N(C)C(=O)C(CC2=CNC3=CC=CC=C32)NC(=O)C(CC4=CC=C(C=C4)O)NC(=O)C(CO)NC(=O)C(CC5=CNC6=CC=CC=C65)NC(=O)C(CC7=CN=CN7)NC(=O)C8CCC(=O)N8 |

SMILES isomérique |

CCNC(=O)[C@@H]1CCCN1C(=O)[C@H](CCCN=C(N)N)NC(=O)[C@H](CC(C)C)N(C)C(=O)[C@@H](CC2=CNC3=CC=CC=C32)NC(=O)[C@H](CC4=CC=C(C=C4)O)NC(=O)[C@H](CO)NC(=O)[C@H](CC5=CNC6=CC=CC=C65)NC(=O)[C@H](CC7=CN=CN7)NC(=O)[C@@H]8CCC(=O)N8 |

SMILES canonique |

CCNC(=O)C1CCCN1C(=O)C(CCCN=C(N)N)NC(=O)C(CC(C)C)N(C)C(=O)C(CC2=CNC3=CC=CC=C32)NC(=O)C(CC4=CC=C(C=C4)O)NC(=O)C(CO)NC(=O)C(CC5=CNC6=CC=CC=C65)NC(=O)C(CC7=CN=CN7)NC(=O)C8CCC(=O)N8 |

Séquence |

XHWSYWLRP |

Synonymes |

GnRH, N-Et-ProNH(2)(9)-Trp(6)-Leu(N-Me)(7)-des-GlyNH(2)(10)- LHRH, N-Et-ProNH(2)(9)-Trp(6)-Leu(N-Me)(7)-des-GlyNH(2)(10)- LHRH-6-tryptophyl-7-(N-methyl-L-leucyl)-9-N-ethylprolinamide-10-deglycinamide lutrelin acetate Trp(6)-Leu(N-Me)(7)-des-GlyNH(2)(10)-LHRH ethylamide Wy 40,972 Wy 40972 Wy-40,972F Wy-40972 Wyeth 40972 |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.